2'-Chloro-4'-fluoro-5'-methylphenacyl bromide
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Overview
Description
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(2-chloro-4-fluoro-5-methylphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-chloro-4-fluoro-5-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: A related compound with similar halogen substituents but lacking the ketone group.
2-Bromo-5-fluoro-2-methoxyacetophenone: Another halogenated ketone with a methoxy group instead of a methyl group.
Uniqueness
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone is unique due to the specific arrangement of halogen atoms and the presence of a ketone functional group. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H7BrClFO |
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Molecular Weight |
265.50 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7BrClFO/c1-5-2-6(9(13)4-10)7(11)3-8(5)12/h2-3H,4H2,1H3 |
InChI Key |
QEJNBWDRAKGMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)CBr |
Origin of Product |
United States |
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